molecular formula C24H19FNO2PS B14330702 4-Fluoro-N-(triphenyl-lambda~5~-phosphanylidene)benzene-1-sulfonamide CAS No. 105899-98-7

4-Fluoro-N-(triphenyl-lambda~5~-phosphanylidene)benzene-1-sulfonamide

Cat. No.: B14330702
CAS No.: 105899-98-7
M. Wt: 435.5 g/mol
InChI Key: AJDCMJAXTYHUCL-UHFFFAOYSA-N
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Description

4-Fluoro-N-(triphenyl-lambda~5~-phosphanylidene)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a triphenylphosphine moiety, and a benzene sulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(triphenyl-lambda~5~-phosphanylidene)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonimide with fluorine to introduce the fluorine atom. This is followed by the reaction with triphenylphosphine to form the final compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(triphenyl-lambda~5~-phosphanylidene)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides.

Scientific Research Applications

4-Fluoro-N-(triphenyl-lambda~5~-phosphanylidene)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(triphenyl-lambda~5~-phosphanylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and the triphenylphosphine moiety play crucial roles in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(triphenyl-lambda~5~-phosphanylidene)benzene-1-sulfonamide is unique due to the presence of the triphenylphosphine moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in scientific research.

Properties

CAS No.

105899-98-7

Molecular Formula

C24H19FNO2PS

Molecular Weight

435.5 g/mol

IUPAC Name

4-fluoro-N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide

InChI

InChI=1S/C24H19FNO2PS/c25-20-16-18-24(19-17-20)30(27,28)26-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H

InChI Key

AJDCMJAXTYHUCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NS(=O)(=O)C2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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